molecular formula C17H24N4O2 B3308795 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-22-8

4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3308795
CAS No.: 939986-22-8
M. Wt: 316.4 g/mol
InChI Key: QLTQRIVWUGHONV-UHFFFAOYSA-N
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Description

4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 939986-22-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a cyano group and an amino group, which contributes to its biological activity. Its chemical structure can be represented as follows:

Chemical Structure C13H18N4O2\text{Chemical Structure }C_{13}H_{18}N_{4}O_{2}

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant anticancer properties. Compounds similar to 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine derivatives have shown potential in inhibiting tumor growth in various cancer cell lines, including breast and lung cancers .
  • TRPV1 Modulation : The compound has been explored for its interaction with the TRPV1 receptor, which is involved in pain perception. High-throughput screening has identified similar compounds as selective TRPV1 antagonists, indicating potential applications in pain management .
  • Antimicrobial Activity : Some studies have indicated that piperidine derivatives possess antimicrobial properties against various pathogens, suggesting that 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine could exhibit similar effects .

Structure-Activity Relationships (SAR)

The biological activity of 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine is influenced by its structural components:

  • Cyano Group : Enhances lipophilicity and may improve receptor binding affinity.
  • Piperidine Ring : Provides a basic nitrogen atom that can participate in hydrogen bonding, crucial for receptor interactions.

A comparative analysis of similar compounds reveals that modifications to the piperidine structure significantly affect biological activity.

CompoundStructureActivity
AStructure AAnticancer
BStructure BTRPV1 antagonist
CStructure CAntimicrobial

Case Studies

  • In Vitro Studies : Research conducted on cell lines has demonstrated that compounds structurally related to 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine exhibit cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Animal Models : In vivo studies using murine models have shown that these compounds reduce tumor size and improve survival rates when administered at therapeutic doses, highlighting their potential for further development in oncological therapies .

Properties

IUPAC Name

tert-butyl 4-[[(3-cyanopyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-9-6-13(7-10-21)12-20-15-14(11-18)5-4-8-19-15/h4-5,8,13H,6-7,9-10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQRIVWUGHONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.